

# MSI-1436 Lactate (Trodusquemine): A Novel Therapeutic Avenue in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

MSI-1436 lactate, also known as Trodusquemine, has emerged as a promising therapeutic agent in preclinical cardiovascular disease models. This naturally occurring aminosterol selectively inhibits protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By targeting PTP1B, MSI-1436 modulates a cascade of downstream signaling events, leading to significant improvements in various cardiovascular pathologies, including atherosclerosis and myocardial infarction. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the cardiovascular impact of MSI-1436, intended for researchers, scientists, and drug development professionals.

#### **Core Mechanism of Action: PTP1B Inhibition**

MSI-1436 is a selective, non-competitive, allosteric inhibitor of PTP1B.[2][3] PTP1B is a critical enzyme that negatively regulates insulin and leptin signaling.[1] Increased PTP1B activity is associated with obesity, diabetes, and conditions with prolonged inflammation, all of which are risk factors for cardiovascular disease.[4] By inhibiting PTP1B, MSI-1436 enhances insulin and leptin sensitivity, leading to a range of beneficial metabolic and cardiovascular effects.[1][5]

#### **Impact on Atherosclerosis**







Preclinical studies have demonstrated the potent anti-atherosclerotic effects of MSI-1436. Treatment with Trodusquemine has been shown to prevent and even reverse the formation of atherosclerotic plaques in mouse models.[6] A single dose of the drug has been reported to completely reverse the effects of atherosclerosis in mice.[7]

The mechanism behind this effect is multifactorial. MSI-1436 administration leads to a reduction in circulating total cholesterol and triglycerides.[6] It also decreases the expression of aortic monocyte chemoattractant protein-1 (MCP-1), a key inflammatory marker, suggesting a less pro-inflammatory environment.[6] Furthermore, MSI-1436 prevents the transformation of macrophages into foam cells, a critical step in plaque formation, by blocking the uptake of oxidized cholesterol.[4][8]

**Quantitative Data: Atherosclerosis Mouse Models** 



| Paramete<br>r                 | Animal<br>Model                          | Treatmen<br>t Group                   | Dosage                           | Duration         | Outcome                                      | Referenc<br>e |
|-------------------------------|------------------------------------------|---------------------------------------|----------------------------------|------------------|----------------------------------------------|---------------|
| Aortic<br>Plaque<br>Area      | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine                     | Not<br>specified                 | Chronic          | Attenuated atheroscler otic plaque formation | [6]           |
| Serum<br>Cholesterol          | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine<br>(single<br>dose) | Not<br>specified                 | Single<br>dose   | Significantl<br>y<br>decreased               | [6]           |
| Serum<br>Cholesterol          | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine<br>(chronic)        | Not<br>specified                 | Chronic          | Significantl<br>y<br>decreased               | [6]           |
| Serum<br>Triglycerid<br>es    | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine<br>(single<br>dose) | Not<br>specified                 | Single<br>dose   | Significantl<br>y<br>decreased               | [6]           |
| Serum<br>Triglycerid<br>es    | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine<br>(chronic)        | Not<br>specified                 | Chronic          | Significantl<br>y<br>decreased               | [6]           |
| Aortic<br>MCP-1<br>Expression | LDLR-/-<br>mice on a<br>high-fat<br>diet | Trodusque<br>mine                     | Not<br>specified                 | Chronic          | Decreased                                    | [6]           |
| Foam Cell<br>Formation        | Thp1-<br>derived<br>macrophag<br>es      | MSI-1436                              | Increasing<br>concentrati<br>ons | Not<br>specified | Decreased                                    | [9]           |

### **Cardioprotective Effects in Myocardial Infarction**



MSI-1436 has demonstrated significant cardioprotective and regenerative effects in mouse models of myocardial infarction (MI).[2][10] Administration of MSI-1436 after an induced MI has been shown to improve survival, enhance heart function, and stimulate the regeneration of heart muscle tissue.[2][11]

Following MI, treatment with MSI-1436 led to a notable reduction in infarct size and ventricular wall thinning.[2] This was accompanied by an increase in cardiomyocyte proliferation, indicating a regenerative response within the damaged heart tissue.[2][10]

**Quantitative Data: Myocardial Infarction Mouse Models** 

| Paramete<br>r                                            | Animal<br>Model       | Treatmen<br>t Group          | Dosage                                | Duration | Outcome                                      | Referenc<br>e |
|----------------------------------------------------------|-----------------------|------------------------------|---------------------------------------|----------|----------------------------------------------|---------------|
| Survival<br>Rate                                         | Adult mice post-MI    | MSI-1436<br>(0.125<br>mg/kg) | 0.125<br>mg/kg, IP<br>every 3<br>days | 28 days  | Increased<br>from 55%<br>(vehicle) to<br>70% | [2]           |
| Survival<br>Rate                                         | Adult mice post-MI    | MSI-1436<br>(1.25<br>mg/kg)  | 1.25<br>mg/kg, IP<br>every 3<br>days  | 28 days  | Increased<br>from 55%<br>(vehicle) to<br>80% | [2]           |
| Heart Function (Fractional Shortening & Ejection Volume) | Adult mice<br>post-MI | MSI-1436                     | Not<br>specified                      | 4 weeks  | Improved<br>~2-fold                          | [2][12]       |
| Infarct Size                                             | Adult mice post-MI    | MSI-1436                     | Not<br>specified                      | 4 weeks  | Reduced<br>by 53%                            | [2][12]       |
| Cardiomyo<br>cyte<br>Proliferatio<br>n                   | Adult mice<br>post-MI | MSI-1436                     | Not<br>specified                      | 4 weeks  | Increased ~4-fold in the infarct border zone | [2][12]       |



#### Signaling Pathways Modulated by MSI-1436

The therapeutic effects of MSI-1436 in cardiovascular disease models are mediated through the modulation of key signaling pathways. The primary target, PTP1B, is a phosphatase that dephosphorylates and thereby inactivates the insulin receptor (IR) and other receptor tyrosine kinases. Inhibition of PTP1B by MSI-1436 leads to the hyperphosphorylation and activation of downstream signaling molecules.

#### **Core Signaling Cascade**



Click to download full resolution via product page

Caption: Core signaling pathway of MSI-1436 in cardiovascular models.

In the context of atherosclerosis, MSI-1436 treatment leads to the hyperphosphorylation of aortic Akt and AMPKα.[6] The activation of AMPK is particularly noteworthy as it mimics the



effects of exercise and contributes to the reduction of chronic inflammation. In myocardial infarction, the pro-survival and pro-proliferative effects are likely mediated through the Akt signaling pathway.[12]

## Experimental Protocols Atherosclerosis Studies in LDLR-/- Mice

- Animal Model: 8-week-old male LDLR-/- mice were used, a well-established model for studying atherosclerosis.[6]
- Diet: Mice were fed either a standard chow diet or a high-fat diet (42% from fat, 0.2% cholesterol) to induce atherosclerosis.[6]
- Drug Administration: Trodusquemine was administered via intraperitoneal (IP) injection. Both acute (single dose) and chronic treatment regimens were evaluated.[6]
- Analysis:
  - Atherosclerotic Plaque Area: Aortas were analyzed to quantify the extent of plaque formation.[6]
  - Serum Lipids: Blood samples were collected to measure total cholesterol and triglyceride levels.[6]
  - Gene Expression: Aortic tissue was analyzed for the expression of inflammatory markers such as MCP-1.[6]
  - Protein Phosphorylation: Western blotting was used to assess the phosphorylation status of key signaling proteins like Akt and AMPKα in aortic tissue.[6]

#### **Myocardial Infarction Studies in Mice**

- Animal Model: Adult mice were subjected to permanent coronary artery ligation to induce myocardial infarction.[2]
- Drug Administration: MSI-1436 was administered via intraperitoneal (IP) injections, starting
   24 hours after the MI procedure and repeated every 3 days to maintain plasma



concentrations. Dosages of 0.125 mg/kg and 1.25 mg/kg were tested.[2]

- Analysis:
  - Echocardiography: Heart function was assessed 24 hours post-ligation to confirm injury and at subsequent time points to evaluate recovery.
  - Survival: The survival rate of the animals was monitored over a 28-day period.
  - Histology: Heart tissues were collected at the end of the study to measure infarct size,
     ventricular wall thickness, and to quantify cardiomyocyte proliferation through staining.[2]

## Experimental Workflow for Preclinical Cardiovascular Studies





Click to download full resolution via product page

Caption: Generalized experimental workflow for MSI-1436 studies.

#### **Conclusion and Future Directions**



MSI-1436 lactate (Trodusquemine) has demonstrated significant therapeutic potential in preclinical models of cardiovascular disease. Its unique mechanism of action, targeting PTP1B, offers a multifaceted approach to treating complex conditions like atherosclerosis and myocardial infarction by improving metabolic parameters, reducing inflammation, and promoting tissue regeneration. The robust preclinical data, including significant reductions in atherosclerotic plaque and infarct size, coupled with improved cardiac function and survival, strongly support its further investigation.

While these preclinical findings are impressive, further research is necessary to translate these results to human patients.[8] Clinical trials are needed to establish the safety, tolerability, and efficacy of MSI-1436 in patients with cardiovascular disease. Future studies should also aim to further elucidate the downstream signaling pathways and identify potential biomarkers to predict treatment response. The development of this novel PTP1B inhibitor represents a promising new frontier in the management of cardiovascular disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in dietinduced obese mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug shown to block artery fat takes a major step forward | News | The University of Aberdeen [abdn.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR-/- mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thenewstribune.com [thenewstribune.com]







- 8. youtube.com [youtube.com]
- 9. Myeloid PTP1B deficiency protects against atherosclerosis by improving cholesterol homeostasis through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. news-medical.net [news-medical.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [MSI-1436 Lactate (Trodusquemine): A Novel
  Therapeutic Avenue in Cardiovascular Disease]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b15575728#msi-1436-lactate-s-impact-on-cardiovascular-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com